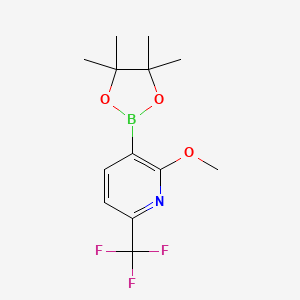
2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine” is a chemical compound with the empirical formula C12H18BNO3 . It has a molecular weight of 235.09 . The compound is usually available in solid form .
Molecular Structure Analysis
The SMILES string for this compound isCOc1ncccc1B2OC(C)(C)C(C)(C)O2 . This indicates that the compound contains a pyridine ring with a methoxy group at the 2-position and a tetramethyl-1,3,2-dioxaborolan-2-yl group at the 3-position . Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 235.09 . The SMILES string for this compound isCOc1ncccc1B2OC(C)(C)C(C)(C)O2 .
Applications De Recherche Scientifique
Synthesis and Structural Characterization
This compound serves as a crucial intermediate in the synthesis of boric acid ester intermediates with benzene rings. The process involves a three-step substitution reaction, leading to the formation of compounds whose structures are confirmed using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These methods provide a comprehensive analysis of the compound's molecular structure, confirming its identity and purity for further research applications. The use of density functional theory (DFT) calculations further supports the structural analysis, offering insights into the molecular electrostatic potential and frontier molecular orbitals, which are critical for understanding the compound's chemical reactivity and physical properties (Huang et al., 2021).
Role in Combinatorial Chemistry
Another aspect of research involving this compound is its utilization as a bifunctional building block in combinatorial chemistry. It provides a unique structure for the synthesis of novel compounds, facilitating the exploration of diverse chemical spaces for potential applications in drug discovery and materials science. Its structural attributes, especially the boron-containing moiety, make it a valuable component for developing new chemical entities with desired properties (Sopková-de Oliveira Santos et al., 2003).
Applications in Isotope Labeling
The compound's utility extends to the synthesis of isotope-labeled compounds, such as HSP90 inhibitors, showcasing its versatility in creating tagged molecules for biological and pharmacological research. The synthesis of these labeled compounds involves stable isotope-labeled sodium methoxide, highlighting the compound's role in facilitating the study of drug metabolism, distribution, and pharmacokinetics through the incorporation of isotopic markers (Plesescu et al., 2014).
Deprotometalation and Regioselectivity Studies
Research into the deprotometalation of substituted pyridines, including this compound, has led to significant insights into CH acidity relationships and regioselectivity during chemical reactions. These studies are fundamental for the development of new synthetic methodologies that can selectively target specific positions on aromatic rings, thus enabling the precise modification of complex molecules for various scientific applications (Hedidi et al., 2016).
Safety and Hazards
Mécanisme D'action
The result of the compound’s action would depend on the specific biochemical pathways it is involved in. For instance, if it is used in the synthesis of a novel copolymer, the result might be a new material with unique properties .
The action environment, including how environmental factors influence the compound’s action, efficacy, and stability, would also depend on many factors. These could include the pH and temperature of the reaction environment, the presence of other chemicals, and the specific conditions under which the compound is stored and used .
Analyse Biochimique
Biochemical Properties
2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of novel copolymers and in cross-coupling reactions such as the Suzuki reaction . The compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The dioxaborolane moiety is known to interact with enzymes involved in boron metabolism, while the trifluoromethyl group can influence the compound’s binding affinity to certain proteins. These interactions are crucial for the compound’s role in biochemical synthesis and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be moisture-sensitive and should be stored under inert gas to maintain its stability . Over time, exposure to moisture and air can lead to the degradation of the dioxaborolane moiety, reducing the compound’s efficacy in biochemical reactions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings, where it can influence gene expression and metabolic activity over extended periods.
Propriétés
IUPAC Name |
2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)8-6-7-9(13(15,16)17)18-10(8)19-5/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLXQBZGIQWQGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-(5-chloro-2-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2632246.png)
![N-[2-(1-methylbenzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2632247.png)
![1-(3-Methoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2632249.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2632251.png)
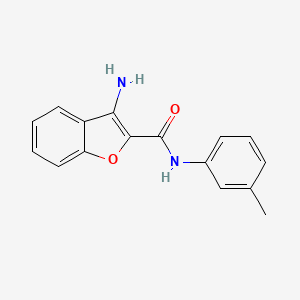

![(E)-3-[4-(2-methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide](/img/structure/B2632255.png)
![4-[3-(Aminomethyl)pentan-3-yl]-1,2-dimethoxybenzene hydrochloride](/img/structure/B2632256.png)
![N-(3,4-dimethoxyphenethyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2632258.png)
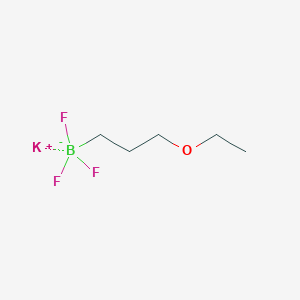
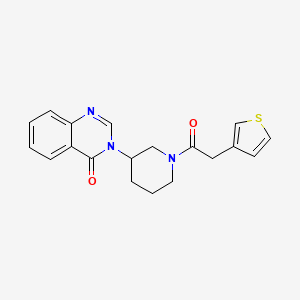
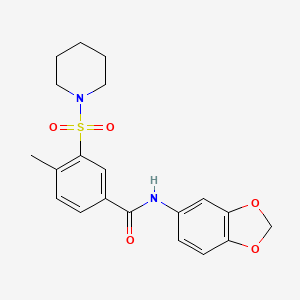
![5-(2-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2632265.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide](/img/structure/B2632269.png)
